Molecular Weight and Heavy Atom Count: Differentiation from the Des-Methyl Analog 6-Bromo-4-chloro-8-fluoroquinoline
The 2-methyl group on the target compound increases the molecular weight by 14.03 g/mol compared to the des-methyl analog 6-bromo-4-chloro-8-fluoroquinoline (CAS 1019016-66-0), while adding one heavy atom (carbon) that can participate in further C–H functionalization. This difference is quantifiable and directly impacts the calculated properties of downstream products in fragment-based drug discovery libraries .
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW = 274.52 g/mol; 14 heavy atoms (C10H6BrClFN) |
| Comparator Or Baseline | 6-Bromo-4-chloro-8-fluoroquinoline: MW = 260.49 g/mol; 13 heavy atoms (C9H4BrClFN) |
| Quantified Difference | ΔMW = +14.03 g/mol (+5.4%); Δ heavy atoms = +1 |
| Conditions | Calculated from molecular formula; confirmed by vendor Certificate of Analysis specifications |
Why This Matters
Procurement decisions predicated on exact molecular weight specifications for downstream library enumeration must account for this 14-Da difference, as it alters the mass distribution of final compounds and can affect compliance with lead-likeness criteria (e.g., MW ≤ 350 Da thresholds).
